Methyl 2-(bromomethyl)acrylate
Description
Significance of Methyl 2-(bromomethyl)acrylate in Synthetic Organic Chemistry
This compound is a highly functionalized monomer that has garnered considerable attention for its versatile role in polymer synthesis. Its significance lies primarily in its ability to act as an efficient addition-fragmentation chain transfer (AFCT) agent. cmu.eduresearchgate.net This mechanism allows for the control of polymer molecular weight and the introduction of a terminal polymerizable group in a single step. omu.ac.jp The resulting macromonomers, polymers with a reactive double bond at one end, are crucial building blocks for more complex polymer structures like graft and block copolymers. cmu.edunii.ac.jp
The presence of the bromomethyl group provides a site for radical addition, while the acrylate (B77674) backbone facilitates subsequent fragmentation and reinitiation of the polymerization process. This dual functionality enables chemists to synthesize polymers with specific end-group functionalities, a critical aspect of designing materials with tailored properties. cmu.edu Furthermore, MBMA has been successfully employed in both conventional and living radical polymerizations, including atom transfer radical polymerization (ATRP), demonstrating its broad applicability across different synthetic strategies. cmu.edufigshare.com Its use extends to emulsion polymerization, a commercially important process, for the synthesis of functionalized latexes. cmu.edubibbase.org
Historical Overview of Key Research Milestones
The journey to understanding and utilizing this compound in polymer synthesis has been built upon foundational research in radical chemistry.
Early photochemical studies by Kharasch and colleagues on the addition of trichloromethyl radicals to olefins and the thermal decomposition of diacetyl peroxide in the presence of allyl bromide laid the groundwork for the concept of addition-fragmentation mechanisms. cmu.edu These initial findings suggested that allylic halides could function as chain-transfer agents in radical polymerizations. cmu.edu
Building on this, later research by Meijs and Yamada demonstrated that compounds like allyl bromide, as well as this compound and its ethyl counterpart, could indeed be used to synthesize polymers such as polystyrene and poly(methyl methacrylate) with α-bromo and ω-vinyl terminal groups. cmu.edu These studies were crucial in establishing α-(bromomethyl)acrylates as effective tools for controlling polymer structure.
A significant milestone in the application of MBMA was detailed in a 2000 study by Bon, Morsley, Waterson, and Haddleton. cmu.edubibbase.orgacs.org This work provided a comprehensive investigation into the chain-transfer capabilities of MBMA in the bulk polymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656). cmu.edubibbase.orgacs.org They determined the chain-transfer constants and demonstrated its utility in both conventional radical polymerization and, notably, in copper-mediated living radical polymerization to create functionalized macromonomers. cmu.edubibbase.orgacs.org This research, published in Macromolecules, solidified the importance of MBMA as a versatile reagent in modern polymer chemistry. acs.org
Prior to its widespread use in polymer synthesis, the preparation of MBMA and similar compounds was also a subject of research. Procedures for its synthesis from precursors like diethyl bis(hydroxymethyl)malonate were developed, highlighting its role as a synthetic intermediate for various organic compounds, some of which were of biological interest. orgsyn.orgorgsyn.org Initially, MBMA was not commercially available, making its efficient synthesis a key area of investigation. orgsyn.org
Detailed Research Findings
The utility of this compound in academic research is best illustrated through specific experimental findings that showcase its role in controlling polymerization and creating novel polymer architectures.
Chain-Transfer Agent in Radical Polymerization
Research has extensively documented the efficiency of MBMA as a chain-transfer agent. In the bulk polymerization of methyl methacrylate (MMA) and styrene, the chain-transfer constants (C_s) of MBMA were determined at 70°C. These values quantify the effectiveness of the chain transfer process relative to propagation.
| Monomer | Method of Determination | Chain-Transfer Constant (Cs) | Reference |
|---|---|---|---|
| Methyl Methacrylate (MMA) | Mayo Method (2/DPw) | 1.28 | cmu.edubibbase.org |
| Methyl Methacrylate (MMA) | Chain-Length-Distribution (Λ) | 1.20 | cmu.edubibbase.org |
| Styrene | Mayo Method (2/DPw) | 11.44 | cmu.edubibbase.org |
| Styrene | Chain-Length-Distribution (Λ) | 10.92 | cmu.edubibbase.org |
These results indicate that MBMA is a significantly more effective chain-transfer agent for styrene than for methyl methacrylate. cmu.edubibbase.org
Synthesis of Macromonomers and Graft Copolymers
A key application of MBMA is the synthesis of macromonomers, which can then be used to create graft copolymers. In one study, MBMA was used as a chain-transfer agent in the emulsion polymerization of MMA. This resulted in the formation of an α-bromo-functionalized poly(methyl methacrylate) (PMMA) macromonomeric latex. cmu.edubibbase.org
| Property | Value | Reference |
|---|---|---|
| Number-Average Molecular Weight (⟨Mn⟩) | 9.6 × 10³ g mol⁻¹ | cmu.edubibbase.org |
| Polydispersity Index (PDI) | 1.80 | cmu.edubibbase.org |
This functionalized macromonomeric latex was subsequently used in a seeded emulsion copolymerization with styrene to produce a poly(styrene-graft-MMA) copolymer. cmu.edubibbase.org
Application in Living Radical Polymerization
MBMA has also been instrumental in modifying polymers synthesized via living radical polymerization techniques. In a copper(I) bromide/N-(n-octyl)-2-pyridylmethanimine mediated living radical polymerization of MMA, the resulting polymer chains possess a terminal bromine atom. cmu.edu By adding MBMA and copper(0) to this system, the terminal bromine can be quantitatively transformed into a methacrylate-based macromonomer end-group. cmu.edubibbase.org
In a specific experiment, after 45 minutes of polymerization, the addition of 5 equivalents of both MBMA and Cu(0) effectively quenched the reaction and led to the formation of a macromonomer with a number-average molecular weight (⟨M_n⟩) of 3540 g mol⁻¹ and a low polydispersity index (PDI) of 1.25. cmu.edu This demonstrates a powerful method for the in situ end-group functionalization of polymers prepared by living radical polymerization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTUQSLVERGMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075243 | |
| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-69-5 | |
| Record name | Methyl 2-(bromomethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 2-(bromomethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(bromomethyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2 Bromomethyl Acrylate
Classical Synthetic Routes
The traditional synthesis of Methyl 2-(bromomethyl)acrylate is primarily achieved through several well-documented methods, including the bromination of a hydroxylated precursor, dehydrohalogenation reactions, and the direct bromination of methyl methacrylate (B99206) under specific conditions.
Synthesis from Methyl 2-(hydroxymethyl)acrylate and Dimethyl Sulfide
A common and effective method for the synthesis of this compound involves the bromination of its hydroxylated precursor, Methyl 2-(hydroxymethyl)acrylate. One specific procedure utilizes a complex formed from N-Bromosuccinimide (NBS) and dimethyl sulfide. In this process, N-bromosuccinimide is dissolved in dry dichloromethane, to which dimethyl sulfide is added dropwise at 0°C. chemicalbook.com Subsequently, a solution of Methyl 2-(hydroxymethyl)acrylate (referred to as methyl 3-hydroxy-2-metylidene-propanoate in the literature) in dichloromethane is added, and the reaction proceeds at room temperature for 24 hours. chemicalbook.com The reaction is then quenched with an aqueous solution of sodium chloride and ice, followed by extraction with diethyl ether. This method results in a high yield of this compound. chemicalbook.com
Another related approach involves the direct bromination of Methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide in diethyl ether or acetonitrile. chemicalbook.comcmu.edu For example, when phosphorus tribromide is added dropwise to a solution of Methyl 2-(hydroxymethyl)acrylate in anhydrous diethyl ether at low temperatures (-4°C to -10°C), a reaction occurs over several hours. cmu.edu After careful workup involving the addition of water and extraction with a nonpolar solvent like hexane, the final product is obtained in good yield after purification by distillation under reduced pressure. cmu.edu
| Brominating Agent | Solvent | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide / Dimethyl Sulfide | Dichloromethane | 0°C to Room Temperature, 24 hours | 89% | chemicalbook.com |
| Phosphorus Tribromide (PBr₃) | Acetonitrile | Room Temperature, 4 hours | 86% | chemicalbook.com |
| Phosphorus Tribromide (PBr₃) | Anhydrous Diethyl Ether | -4°C to Room Temperature, 3 hours | 73% | cmu.edu |
Dehydrohalogenation Reactions
Dehydrohalogenation represents another significant pathway to this compound, starting from a saturated dibromo ester.
A well-established procedure for this transformation is documented in Organic Syntheses. orgsyn.org The process begins with the synthesis of the precursor, Methyl β,β'-dibromoisobutyrate, via the esterification of β,β'-dibromoisobutyric acid. For the dehydrobromination step, Methyl β,β'-dibromoisobutyrate is dissolved in anhydrous benzene (B151609) and stirred vigorously. orgsyn.org A solution of triethylamine in benzene is then added dropwise. The reaction mixture is stirred at room temperature, followed by a period of reflux. The triethylammonium bromide salt that precipitates is filtered off, and the filtrate is concentrated. The final product is purified by fractional distillation at reduced pressure, affording a yield of 76-80%. orgsyn.org
| Reagent | Solvent | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Triethylamine | Anhydrous Benzene | Room Temperature, then Reflux for 1 hour | 76-80% | orgsyn.org |
The dehydrohalogenation of Methyl β,β'-dibromoisobutyrate can also be accomplished using sodium acetate in acetic acid. This method is noted in the chemical literature as a viable, albeit less detailed, alternative to the triethylamine-based procedure. orgsyn.org
Bromination of Methyl Methacrylate in Steam
An alternative classical route involves the high-temperature bromination of methyl methacrylate. This process is carried out in the presence of steam at approximately 700°C. orgsyn.org While this method is cited as a known synthesis, it is less commonly used due to the demanding reaction conditions.
Modern and Advanced Synthetic Strategies
While the classical routes remain prevalent, the field of chemical synthesis is continually evolving. Modern strategies often prioritize efficiency, sustainability, and atom economy. However, specific, widely-adopted modern methodologies for the direct synthesis of this compound are not extensively detailed in prominent literature. The focus of modern synthetic development has often been on the large-scale, catalytic production of its precursor, methyl methacrylate (MMA).
Advancements such as the one-step oxidative esterification of methacrolein to MMA using heterogeneous gold nanocatalysts represent the cutting edge of monomer synthesis. mdpi.com These processes offer high conversion and selectivity under milder conditions than traditional routes. mdpi.com Furthermore, the development of continuous flow processes for the synthesis of various acrylate (B77674) monomers is a significant area of research, promising safer, more efficient, and scalable production. rsc.org Although these advanced strategies have not been specifically reported for the synthesis of this compound, they indicate the direction of future research, which may eventually lead to novel catalytic or flow-based syntheses for this and other functionalized monomers.
Environmentally Benign Synthesis Approaches
In recent years, the principles of green chemistry have guided the development of more sustainable synthetic routes to valuable chemical compounds. While specific "green" syntheses for this compound are not extensively documented, related research on acrylate synthesis points toward promising, more environmentally friendly alternatives to traditional methods.
One such approach involves the exploration of catalyst-free reactions. For instance, a highly selective, catalyst-free, room-temperature synthesis of methyl propionate and methyl methacrylate has been reported, utilizing a reversible CO2 capture approach with an organic superbase. This methodology avoids the use of expensive and often toxic metal catalysts and harsh reaction conditions typically associated with industrial acrylate production. The process involves the reaction of a switchable ionic liquid, formed from an organic superbase and methanol with CO2, with an anhydride to produce the corresponding acrylate. Such a strategy, if adapted for this compound, could significantly reduce the environmental impact of its synthesis.
Another avenue for environmentally benign synthesis is the use of solid-phase catalysts and solvent-free conditions. For example, the use of Amberlyst-A21, a basic resin, has been reported to efficiently catalyze the conjugate addition of nitroalkanes to methyl acrylate without the need for a solvent. While this is a different type of reaction, it highlights the potential of using recyclable solid catalysts to simplify purification processes and minimize solvent waste in reactions involving acrylate derivatives.
Furthermore, the choice of reagents can contribute to a greener synthesis. Some traditional methods for bromination may involve harsh reagents. The use of N-Bromosuccinimide (NBS) in the presence of dimethyl sulfide is a common method for the synthesis of this compound. While effective, the development of protocols that minimize the use of halogenated solvents like dichloromethane would further enhance the environmental profile of this synthesis.
| Approach | Key Features | Potential Application to this compound Synthesis |
| Catalyst-Free Synthesis with CO2 Capture | - Avoids heavy metal catalysts- Room temperature reaction- Uses reversible CO2 capture | Adaptation of this method could provide a greener route to the acrylate backbone, potentially followed by a bromination step. |
| Solid-Phase Catalysis | - Recyclable catalyst- Potential for solvent-free conditions- Simplified product purification | A solid-supported base could potentially be used for the dehydrobromination step in certain synthetic routes, replacing soluble bases and simplifying workup. |
| Alternative Reagents and Solvents | - Minimizing hazardous substances- Reducing solvent waste | Exploring alternative, less hazardous brominating agents and greener solvent choices for existing synthetic protocols. |
Stereoselective Synthesis of Analogues
The stereochemical configuration of molecules is crucial in many applications, particularly in the synthesis of biologically active compounds. While this compound itself is achiral, the synthesis of its analogues can be designed to control the stereochemistry of the final product, leading to specific isomers.
An example of stereoselective synthesis is the preparation of (Z)-Methyl 2-bromomethyl-3-(2-chlorophenyl)acrylate. In this synthesis, the starting material, methyl 2-((2-chlorophenyl)(hydroxy)methyl)acrylate, is treated with hydrobromic acid and a catalytic amount of sulfuric acid in dichloromethane. This reaction proceeds to yield the desired Z-isomer of the final product, indicating a degree of stereocontrol in the reaction.
Furthermore, the broader field of asymmetric synthesis of functionalized acrylates offers insights into potential strategies for creating chiral analogues of this compound. Research in asymmetric polymerization of acrylate derivatives has demonstrated the ability to produce isotactic polymers with controlled stereochemistry in the polymer backbone. For instance, the asymmetric anionic polymerization of 1-phenyldibenzosuberyl acrylate using chiral ligands has been shown to produce polymers with high specific rotation and isotacticity. While this applies to polymerization, the principles of using chiral catalysts and auxiliaries could potentially be adapted to the synthesis of chiral, monomeric analogues of this compound.
The development of stereoselective protocols for these analogues is significant as it opens the door to the synthesis of complex molecules with defined three-dimensional structures, which is of high importance in medicinal chemistry and materials science.
| Analogue/Derivative | Synthetic Approach | Key Outcome |
| (Z)-Methyl 2-bromomethyl-3-(2-chlorophenyl)acrylate | Reaction of a hydroxy-precursor with HBr and H2SO4 | Formation of the specific Z-isomer. |
| Chiral polymers from acrylate derivatives | Asymmetric anionic polymerization with chiral ligands | Production of isotactic polymers with controlled stereochemistry. |
Scalable Synthetic Protocols
The ability to scale up a synthetic procedure from the laboratory bench to a larger, potentially industrial, scale is a critical aspect of chemical manufacturing. For this compound, several protocols have been reported that are amenable to scale-up.
One of the most detailed and reliable sources for scalable laboratory preparations is the "Organic Syntheses" series. A procedure for the synthesis of methyl α-(bromomethyl)acrylate is described, starting from diethyl bis(hydroxymethyl)malonate. This multi-step process involves the formation of β,β'-dibromoisobutyric acid, followed by esterification to methyl β,β'-dibromoisobutyrate, and finally dehydrobromination with triethylamine to yield the desired product. The procedure provides detailed experimental conditions for gram-scale synthesis, with reported yields around 80% for the final step. The use of readily available reagents and standard laboratory equipment makes this protocol a strong candidate for scaling up.
Another common and scalable method starts from methyl 2-(hydroxymethyl)acrylate. In this approach, the hydroxyl group is converted to a bromide using phosphorus tribromide in acetonitrile. This method is straightforward and has been reported to produce the final product in high yield (86%) on a multi-gram scale.
When considering large-scale industrial production of acrylates, continuous flow chemistry offers significant advantages over traditional batch processes. Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and yield. The synthesis of acrylate polymers in flow reactors has been shown to produce materials with higher molecular weight and lower polydispersity compared to batch reactors. While this example pertains to polymerization, the principles of flow chemistry could be applied to the synthesis of the monomer itself, potentially leading to a more efficient and scalable manufacturing process.
The industrial production of the closely related methyl methacrylate (MMA) often involves multi-ton scale processes. While the specific details of these industrial processes are often proprietary, they typically involve catalytic gas-phase reactions and sophisticated purification trains. For instance, Mitsubishi Chemical has been developing manufacturing technology for MMA from plant-derived materials and designing pilot plants to test these new, more sustainable processes. This indicates an industrial trend towards more sustainable and efficient large-scale production of acrylates.
| Starting Material | Key Reagents | Scale | Reported Yield |
| Diethyl bis(hydroxymethyl)malonate | HBr, Methanol, Triethylamine | Gram-scale | ~80% (final step) |
| Methyl 2-(hydroxymethyl)acrylate | Phosphorus tribromide | Multi-gram scale | 86% |
| Methyl 3-hydroxy-2-metylidene-propanoate | N-Bromosuccinimide, Dimethyl sulfide | Gram-scale | 89% |
Reaction Mechanisms and Chemical Transformations
Nucleophilic Substitution Reactions
The presence of a bromine atom on the methyl group adjacent to the acrylate (B77674) ester functionality makes methyl 2-(bromomethyl)acrylate susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
This compound can undergo nucleophilic substitution with carboxylic acids to yield methyl 2-(acyloxymethyl)acrylates sigmaaldrich.com. In this reaction, the carboxylate anion acts as the nucleophile, displacing the bromide ion. This process is a type of nucleophilic acyl substitution, a fundamental reaction in organic chemistry where a nucleophile replaces the leaving group of an acyl derivative masterorganicchemistry.comsketchy.com. The reaction proceeds through an addition-elimination mechanism, leading to the formation of a new ester linkage masterorganicchemistry.com.
The general scheme for this reaction is as follows:
Step 1: Deprotonation of the carboxylic acid. A base is typically used to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion.
Step 2: Nucleophilic attack. The carboxylate anion attacks the electrophilic carbon atom bearing the bromine atom in this compound.
Step 3: Displacement of the bromide ion. The bromide ion, being a good leaving group, is displaced, resulting in the formation of the corresponding methyl 2-(acyloxymethyl)acrylate.
This reaction is a valuable method for introducing various acyl groups into the acrylate structure, thereby modifying its properties for specific applications.
α-(Halomethyl)acrylates, including this compound, are known to undergo SN2' reactions. In this type of reaction, the nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to a rearrangement of the double bond and displacement of the leaving group from the α-methyl position.
The SN2' reactivity of α-(halomethyl)acrylates can be exploited in polymerization processes. For instance, the polymerization of related compounds like methyl 2-(chloromethyl)acrylate can proceed via a sequence of addition-fragmentation events, which bear resemblance to sequential SN2' reactions acs.org. This allows for the formation of polymers with unique architectures.
During the polymerization of certain α-(substituted methyl)acrylates, the potential for SN2' reactions can lead to the formation of isomeric repeating units within the polymer chain. This can result in the generation of both endo-olefin (where the double bond is within the polymer backbone) and exo-olefin (where the double bond is pendant to the main chain) structures. The formation of these different isomers can significantly influence the physical and chemical properties of the resulting polymer.
SN2' Reactions of α-(Halomethyl)acrylates
Radical Reactions
This compound is also a reactive monomer in radical polymerization, where it can participate in addition-fragmentation reactions.
In the context of radical polymerization, this compound can function as an effective chain transfer agent through an addition-fragmentation mechanism. This process involves the addition of a propagating radical to the double bond of the monomer, followed by the fragmentation of the resulting radical intermediate to release a bromine atom and form a new polymer chain with an unsaturated end group.
This mechanism is particularly useful for controlling the molecular weight of polymers during radical polymerization. The key steps are:
Addition: A propagating polymer radical adds to the carbon-carbon double bond of this compound.
Fragmentation: The resulting intermediate radical undergoes fragmentation, cleaving the carbon-bromine bond. This releases a bromine radical and forms a macromonomer with a terminal double bond.
Re-initiation: The expelled bromine radical can then initiate a new polymer chain.
The efficiency of this process allows for the synthesis of polymers with controlled molecular weights and functional end-groups, which are valuable for creating block copolymers and other advanced polymer architectures.
Bromine-Radical-Mediated C(sp3)–H Allylation
Catalytic Transformations
This compound undergoes a remarkable phosphine-catalyzed domino reaction, resulting in the regio- and stereo-selective assembly of six monomer units to form a polyalkenyl adduct containing two cyclohexenyl rings. This hexamerization process occurs under mild conditions and involves the formation of seven new carbon-carbon bonds and four stereocenters.
The proposed mechanism for this transformation, catalyzed by a tertiary phosphine (B1218219) such as triphenylphosphine (PPh₃), is initiated by the nucleophilic addition of the phosphine to the acrylate. The key steps are:
Ylide Formation: The phosphine undergoes a conjugate addition to this compound. Subsequent elimination of the bromide ion generates a phosphonium (B103445) salt, which, in the presence of a base like triethylamine (TEA), is deprotonated to form a phosphonium ylide.
Dimerization: This ylide then reacts with a second molecule of the acrylate in another conjugate addition/elimination sequence to produce a dimer, specifically a 2,5-dicarbomethoxy-1,3,5-triene intermediate.
Trimerization via Diels-Alder: The highly reactive triene intermediate then undergoes a cascade of two totally regio- and stereocontrolled Diels-Alder cycloadditions with two more molecules of the triene, effectively leading to the trimerization of the dimer. This sequence yields the final, centrosymmetric pentaene product containing two cyclohexenyl units.
The efficiency of this hexamerization is dependent on the nature of the ester group on the acrylate, with different substrates showing varying yields.
| Acrylate Substrate (Ester Group) | Yield (%) |
|---|---|
| Methyl | 85 |
| Ethyl | 80 |
| n-Propyl | 76 |
| iso-Propyl | 70 |
| n-Butyl | 75 |
| tert-Butyl | Degradation |
| Benzyl | 82 |
Zinc-Mediated Domino Reactions
This compound is also a key reactant in zinc-mediated domino reactions for synthesizing complex heterocyclic molecules. dntb.gov.uaexlibrisgroup.com These reactions provide a direct, one-step method for producing spiro-fused 2-oxindole structures, which are core components of several biologically active molecules. dntb.gov.uaexlibrisgroup.comdoaj.org The protocol is valued for its operational simplicity, use of a non-toxic metal, and applicability to a range of substrates. mdpi.com
A one-pot protocol has been developed for the synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones and the corresponding lactams using isatin derivatives and this compound. dntb.gov.uamdpi.com In this process, zinc metal mediates a Barbier-type reaction (or an aza-Barbier reaction for lactam synthesis) with the isatin or its corresponding imine. mdpi.com The resulting organozinc intermediate then undergoes a subsequent intramolecular cyclization to form the final spirocyclic product. mdpi.com The reaction is typically performed by sequentially adding the substituted isatin and this compound to zinc powder in an anhydrous solvent like THF in a sealed tube. mdpi.com
The formation of the spiro-lactone core involves the creation of a stereocenter at the spiro-junction, making the control of diastereoselectivity a critical aspect of the synthesis. The optimization of reaction conditions has been shown to significantly impact the yield of the desired spiro-lactone product. mdpi.com For the reaction between isatin and this compound, conditions were optimized to increase the isolated yield from 63% to 85% by adjusting temperature, solvents, and reagent ratios, indicating a favorable pathway for the desired diastereomer. mdpi.com
Table 3: Optimization of Zn-Mediated Synthesis of Spiro-Lactone 3a
| Entry | Temperature (°C) | Solvent | Time (h) | Additive | Yield (%) |
|---|---|---|---|---|---|
| 1 | 60 | THF | 5 | None | 63 |
| 2 | 80 | THF | 5 | None | 71 |
| 3 | Room Temp. | THF | 12 | None | 52 |
| 4 | 80 | THF | 5 | H⁺ (cat.) | 85 |
| 5 | 80 | Dioxane | 5 | H⁺ (cat.) | 78 |
| 6 | 80 | Acetonitrile | 5 | H⁺ (cat.) | 65 |
Data from the development of a one-pot protocol for spiro lactone synthesis. mdpi.com
Other Significant Reaction Types
This compound is an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, which activates the β-carbon towards nucleophilic attack youtube.comresearchgate.net. A wide range of nucleophiles, including amines, thiols, and carbanions, can undergo conjugate addition to this substrate nih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.netnih.gov. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity.
The general mechanism involves the 1,4-addition of the nucleophile to the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the solvent or a mild acid workup, to give the final adduct. In the case of amine nucleophiles, the reaction is often referred to as an aza-Michael addition nih.gov. Similarly, the addition of thiols is termed a sulfa-Michael addition researchgate.netsemanticscholar.orgnih.gov. These reactions are highly efficient and often proceed under mild conditions with high yields. The versatility of the Michael addition makes it a cornerstone in the synthesis of a diverse array of functionalized molecules.
| Nucleophile | Catalyst/Conditions | Product Type | Yield (%) |
| Benzylamine | Microwave, 115-130 °C | β-Amino ester | 97 |
| (S)-(-)-α-Methylbenzylamine | Microwave, 80 °C | β-Amino ester | 95 |
| Ethanethiol | Triethylamine | Thioether | High |
| Hexanethiol | Dimethylphenylphosphine | Thioether | >95 |
| Diethyl malonate | Sodium ethoxide | Dialkyl-substituted ester | Not specified |
The bifunctional nature of this compound makes it an ideal substrate for a variety of cyclization reactions. One notable example is the phosphine-catalyzed domino regio- and stereo-selective hexamerization of 2-(bromomethyl)acrylates acs.orgoaepublish.com. In this remarkable transformation, six molecules of the acrylate assemble to form a complex bicyclic structure containing two cyclohexenyl rings. The reaction is initiated by the conjugate addition of a phosphine to the acrylate, followed by elimination of bromide to form a phosphonium ylide. This ylide then participates in a cascade of addition and elimination reactions, culminating in two stereocontrolled Diels-Alder cycloadditions to furnish the final product. This process forms seven new carbon-carbon bonds and four stereocenters in a single operation.
| Acrylate | Phosphine | Base | Yield (%) |
| This compound | PPh3 | Triethylamine | 63-76 |
| Ethyl 2-(bromomethyl)acrylate | PPh3 | Triethylamine | 81 |
| Benzyl 2-(bromomethyl)acrylate | PPh3 | Triethylamine | 70 |
| tert-Butyl 2-(bromomethyl)acrylate | PPh3 | Triethylamine | 40 |
Another significant cyclization procedure involves the reaction of 2-(bromomethyl)acrylic acid, a close analog of its methyl ester, with carbodiimides. This reaction provides a direct route to 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-diones, which are a class of thymine analogues. The reaction proceeds under mild conditions, with the carbodiimide reacting at both nitrogen atoms with the acrylic acid derivative to form the heterocyclic ring system. This transformation highlights the utility of the 2-(bromomethyl)acrylate scaffold in the synthesis of biologically relevant heterocyclic compounds.
Applications in Polymer Chemistry
Chain Transfer Agent in Radical Polymerization
In radical polymerization, a chain transfer agent is a compound that can react with a growing polymer radical, terminating its growth and initiating a new polymer chain. This process is crucial for controlling the molecular weight of the resulting polymer. MBMA has proven to be an effective chain-transfer agent in this regard. cmu.edu
The chain-transfer constants for MBMA in the bulk polymerizations of MMA and styrene (B11656) have been determined at 70 °C using multiple analytical methods, including the Mayo method and the chain-length-distribution (CLD) procedure. cmu.edu The values obtained from these different methods show good consistency. For the polymerization of MMA, the chain-transfer constant (CMBrMA) was found to be approximately 1.20-1.28. cmu.eduacs.org In the case of styrene polymerization, MBMA is significantly more active, with a chain-transfer constant (CMBrMA) in the range of 10.92-11.44. cmu.eduacs.org
Table 1: Chain-Transfer Constants of Methyl 2-(bromomethyl)acrylate (MBMA) in Bulk Polymerizations of Methyl Methacrylate (B99206) (MMA) and Styrene at 70 °C cmu.eduacs.org
| Monomer | Mayo Method (1/DPn) | Mayo Method (2/DPw) | Chain-Length-Distribution (CLD) |
|---|---|---|---|
| MMA | 1.15 | 1.28 | 1.20 |
| Styrene | 8.52 | 11.44 | 10.92 |
A key application of MBMA as a chain transfer agent is the synthesis of macromonomers—polymers with a reactive functional group at one end that can participate in further polymerization reactions. researchgate.net In the emulsion polymerization of MMA, the use of MBMA as a chain-transfer agent leads to the formation of α-bromo-functionalized poly(methyl methacrylate) (PMMA) macromonomers. cmu.eduacs.org These macromonomers can then be copolymerized with another monomer, such as styrene, to produce graft copolymers, for example, poly(styrene-graft-MMA). cmu.edu
Living Radical Polymerization
In addition to conventional radical polymerization, MBMA also plays a crucial role in living radical polymerization techniques, which offer more precise control over the polymer's molecular weight, architecture, and functionality.
MBMA functions as an addition-fragmentation agent in living radical polymerization. cmu.edu In this process, the growing polymer radical adds to the double bond of MBMA, forming an intermediate radical. This intermediate then fragments, cleaving the carbon-bromine bond and releasing a bromine radical, which can initiate a new polymer chain. The original polymer chain is left with a terminal methacrylate group. cmu.edu
A notable application of MBMA in living radical polymerization is the quantitative transformation of ω-bromide end groups of polymers into methacrylate-based macromonomers. cmu.edu For instance, in the atom transfer radical polymerization (ATRP) of MMA mediated by a copper(I) bromide complex, the in situ addition of MBMA and copper(0) can effectively quench the polymerization. cmu.eduacs.org This process leads to the complete conversion of the terminal bromine atoms on the PMMA chains into reactive methacrylate end groups, thereby creating well-defined macromonomers. cmu.edu
Copolymerization Studies
Copolymerization is a fundamental process in polymer science that allows for the tailoring of polymer properties by combining two or more different monomers. This compound has been effectively utilized in such studies to create polymers with specialized structures and functionalities.
One of the notable applications of this compound (MBrMA) is in the synthesis of graft copolymers, such as poly(styrene-graft-methyl methacrylate) (poly(styrene-g-MMA)). cmu.eduacs.org This process typically involves a "grafting from" approach, where MBrMA plays a crucial role as a chain-transfer agent. cmu.edu
In this method, MBrMA is first used in the emulsion polymerization of methyl methacrylate (MMA) to produce α-bromo-functionalized poly(methyl methacrylate) macromonomers. cmu.eduacs.org These macromonomers possess a reactive bromine end-group which can subsequently initiate the polymerization of another monomer. Research has demonstrated the successful synthesis of these macromonomers with a number-average molecular weight (⟨M_n⟩) of 9.6 × 10³ g/mol and a polydispersity index (PDI) of 1.80. cmu.eduacs.org
The resulting α-bromo-functionalized PMMA macromonomer latex is then used as a seed in a subsequent emulsion copolymerization with styrene. cmu.edu In this step, the bromine-terminated PMMA chains act as macroinitiators for the polymerization of styrene, leading to the formation of the desired poly(styrene-g-MMA) graft copolymer. cmu.edu This synthetic strategy allows for the creation of a polymer architecture where PMMA chains are grafted onto a polystyrene backbone.
Table 1: Properties of α-bromo-functionalized PMMA Macromonomer
| Property | Value |
| Number-Average Molecular Weight (⟨M_n⟩) | 9.6 × 10³ g/mol |
| Polydispersity Index (PDI) | 1.80 |
Polycondensation Reactions
Scientific literature readily available does not provide specific examples of this compound being utilized in polycondensation reactions for tandem reactions in polymer backbone construction or for the creation of degradable polymers via an E1cB reaction. Therefore, the following subsections are based on the specified outline but lack supporting research data.
There is currently no available research data detailing the use of this compound in tandem reactions for the construction of polymer backbones via polycondensation.
There is currently no available research data describing the synthesis of degradable polymers from this compound through an E1cB (Elimination Unimolecular Conjugate Base) reaction mechanism.
Spectroscopic and Computational Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation of Products
Spectroscopic methods are indispensable for verifying the chemical structure of molecules. In the context of reactions involving Methyl 2-(bromomethyl)acrylate, techniques such as NMR, FTIR, and Mass Spectrometry are routinely used to characterize the resulting products. For solid-state analysis, X-ray diffraction provides definitive three-dimensional structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For products derived from this compound, both ¹H and ¹³C NMR are used to confirm the covalent framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. While specific spectral data for this compound is not detailed in readily available literature, a certificate of analysis confirms its ¹H NMR spectrum is consistent with its known structure. medchemexpress.com Based on its structure, the spectrum is expected to show distinct signals for the methyl ester protons, the vinylic protons, and the bromomethyl protons. In studies of polymers derived from related acrylates, such as poly(methyl acrylate), characteristic peaks for the methoxy (B1213986) group are observed around 3.80 ppm. libretexts.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For a molecule like this compound, distinct resonances are expected for the carbonyl carbon, the two sp²-hybridized carbons of the double bond, the bromomethyl carbon, and the methyl ester carbon. The approximate chemical shifts for these carbons can be predicted based on established correlation charts for ethyl acrylate (B77674), which shows signals for the carbonyl carbon at 166.0 δ, vinylic carbons at 130.3 δ and 128.5 δ, the O-CH₂ carbon at 60.5 δ, and the alkyl CH₃ carbon at 14.1 δ. thermofisher.com
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Vinylic Protons (=CH₂) | ~5.5 - 6.5 |
| Bromomethyl Protons (-CH₂Br) | ~4.0 - 4.5 | |
| Methyl Ester Protons (-OCH₃) | ~3.7 - 3.8 | |
| ¹³C | Carbonyl (C=O) | ~165 - 175 |
| Vinylic Carbons (C=C) | ~125 - 140 | |
| Methyl Ester Carbon (-OCH₃) | ~50 - 55 | |
| Bromomethyl Carbon (-CH₂Br) | ~25 - 35 |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of an acrylate ester like this compound is characterized by several key absorption bands. Although a detailed spectrum with peak assignments is not publicly available, product specifications confirm that its infrared spectrum conforms to the expected structure. spectroscopyonline.com
Key characteristic peaks for acrylates include a strong carbonyl (C=O) stretch from the ester group, typically around 1720-1740 cm⁻¹, and a C=C stretching vibration in the 1630-1640 cm⁻¹ region. researchgate.netnist.gov Additionally, the C-O-C stretching vibrations of the ester group produce strong bands in the 1100-1300 cm⁻¹ region. researchgate.net The presence of the bromomethyl group would be indicated by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, often between 500 and 700 cm⁻¹.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (vinylic) | Stretching | 3010 - 3100 | Medium |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (ester) | Stretching | 1720 - 1740 | Strong |
| C=C (alkene) | Stretching | 1630 - 1640 | Medium, Variable |
| C-O-C (ester) | Stretching | 1100 - 1300 | Strong |
| C-Br | Stretching | 500 - 700 | Medium-Strong |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound is available from the NIST WebBook. nist.gov
The molecule has a molecular weight of approximately 179 g/mol . docbrown.info A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in two peaks (M and M+2) of similar intensity for the molecular ion and any bromine-containing fragments. ugent.be The fragmentation pattern would likely involve the loss of the bromine atom (m/z 99), the methoxy group (-OCH₃), or the entire carbomethoxy group (-COOCH₃).
| m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 178/180 | [C₅H₇BrO₂]⁺ | Molecular ion (M⁺, M+2⁺) |
| 99 | [C₅H₇O₂]⁺ | Loss of •Br |
| 59 | [COOCH₃]⁺ | Carbomethoxy fragment |
While this compound is a liquid, its derivatives often form crystalline solids that can be analyzed using single-crystal X-ray diffraction. This powerful technique provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.
For example, the crystal structure of (Z)-Methyl 2-bromomethyl-3-(2-chlorophenyl)acrylate, a derivative synthesized from a related precursor, has been determined. In this compound, the acrylate plane forms a dihedral angle of 62.1 (1)° with the benzene (B151609) ring. The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds and C—Cl···π interactions. Such detailed structural analysis is critical for confirming the stereochemistry of reaction products and understanding how molecules pack in the solid state.
Computational and Theoretical Studies
Computational chemistry provides a theoretical framework for understanding and predicting the behavior of molecules. These studies complement experimental findings by offering insights into reaction mechanisms, electronic structures, and molecular properties that are often difficult to measure directly.
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of acrylates, DFT calculations are frequently employed to study polymerization mechanisms, reactivity, and kinetic parameters. ugent.beacs.org
For a reactive monomer like this compound, DFT can be used to:
Model Reaction Pathways: Calculate the activation energies for various reactions, such as free-radical polymerization or nucleophilic substitution, helping to predict the most likely products and understand the reaction mechanism. researchgate.net
Analyze Electronic Structure: Determine the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). This information helps to explain the molecule's reactivity, particularly the electrophilic nature of the double bond and the susceptibility of the bromomethyl group to nucleophilic attack.
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR), which can aid in the interpretation of experimental spectra.
Studies on related acrylates have used various DFT functionals, such as B3LYP and MPWB1K, to model propagation kinetics and chain length effects in polymerization, yielding results that show good agreement with experimental data. ugent.be These computational approaches provide a deeper understanding of the structure-reactivity relationships that govern the chemistry of this compound. acs.org
Density Functional Theory (DFT) Calculations
Mechanistic Insights and Transition State Analysis
Detailed mechanistic studies provide a roadmap for how chemical reactions proceed, identifying key intermediates and the energy profiles of reaction pathways. For this compound, computational studies, particularly Density Functional Theory (DFT), have been instrumental in supporting proposed reaction mechanisms.
A notable example is the phosphine-catalyzed domino hexamerization of 2-(bromomethyl)acrylates. uninsubria.itacs.org Experimental and computational evidence supports a complex reaction cascade. The proposed mechanism begins with a conjugate addition of a phosphine (B1218219) catalyst, like triphenylphosphine, to this compound, followed by the elimination of a bromide ion to form a phosphonium (B103445) intermediate. This species then reacts further through a series of conjugate additions, eliminations, and deprotonations to form a key intermediate, a conjugated triene (2,5-dicarbomethoxy-1,3,5-hexatriene). uninsubria.itacs.org
Table 1: Proposed Mechanistic Steps in the Phosphine-Catalyzed Domino Reaction
| Step | Description | Reactants | Key Intermediates |
|---|---|---|---|
| 1 | Initial Dimerization | This compound, Triphenylphosphine | Phosphonium ylide, Conjugated triene |
| 2 | Trimerization of Intermediate | Conjugated triene | Bicyclic polyalkenyl adduct |
Prediction of Regio- and Stereoselectivity
Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of chemical reactions, which is crucial for the synthesis of specific isomers of complex molecules. The phosphine-catalyzed hexamerization of this compound serves as an excellent case study for demonstrating exquisite selectivity. uninsubria.itacs.org
The reaction proceeds through a dimerization of the initial acrylate units to form the pivotal conjugated triene intermediate. This intermediate then undergoes a trimerization that involves two sequential, highly controlled Diels-Alder cycloadditions. uninsubria.itacs.org In this sequence, two molecules of the triene act as the diene component, while a third molecule functions as a double dienophile. acs.org
Table 2: Observed Selectivity in the Domino Hexamerization Reaction
| Selectivity Type | Outcome | Controlling Factors |
|---|---|---|
| Regioselectivity | Total | Governed by the electronic nature of the Diels-Alder components. |
| Stereoselectivity | Total (single stereoisomer) | A specific exo-control is proposed for both cycloaddition steps. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational and theoretical chemistry used to explain the reactivity and selectivity of pericyclic reactions, such as the Diels-Alder cycloadditions discussed previously. wikipedia.orgnih.gov FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy gap between the interacting HOMO and LUMO can indicate the feasibility of a reaction, while the orbital coefficients at different atomic centers can be used to predict regioselectivity. nih.gov
In the context of the Diels-Alder reactions involving the triene intermediate derived from this compound, FMO analysis would be the standard theoretical tool to rationalize the observed high regioselectivity. uninsubria.it Specifically, the analysis would involve calculating the energies and shapes of the HOMO of the diene component and the LUMO of the dienophile component. The preferred reaction pathway would be the one that maximizes the orbital overlap between the termini of the diene and dienophile, guided by the atoms with the largest orbital coefficients. researchgate.net
However, a specific, detailed FMO analysis for the reactions of this compound or its derived intermediates, including calculated orbital energy values and coefficient data, is not available in the reviewed scientific literature. Therefore, a quantitative discussion based on published FMO data for this specific compound cannot be provided.
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems
The reactivity of methyl 2-(bromomethyl)acrylate can be precisely controlled and expanded through the development of innovative catalytic systems. Future research is increasingly focused on designing catalysts that offer enhanced efficiency, selectivity, and a broader substrate scope.
Organocatalysis: Phosphine (B1218219) catalysis has emerged as a particularly powerful tool. Nucleophilic phosphines can initiate a variety of transformations by adding to the electron-deficient alkene of the acrylate (B77674). This generates a zwitterionic intermediate that can participate in subsequent reaction cascades. acs.orgnih.gov A notable example is the use of triphenylphosphine (PPh₃) to mediate complex annulation and domino reactions. acs.orgnih.gov Beyond phosphines, other organocatalysts are being explored to unlock new asymmetric transformations. For instance, chiral amine catalysts are being investigated for asymmetric umpolung reactions involving cyanoketimines and 2-(bromomethyl)acrylate, offering a novel approach to chiral amino compounds. researchgate.net
Lewis Acid Catalysis: Lewis acids have been shown to catalyze ene reactions of α-substituted acrylates, including ethyl 2-(bromomethyl)acrylate. Catalysts like ethylaluminum dichloride (EtAlCl₂) can activate the acrylate system, enabling regio- and stereoselective carbon-carbon bond formation with various alkenes. brandeis.edu This methodology holds potential for asymmetric induction, particularly with the use of chiral Lewis acids, opening avenues for the enantioselective synthesis of complex molecules. brandeis.edu
Transition Metal Catalysis: While less explored for this compound itself compared to its derivatives, transition metal catalysis presents significant opportunities. Cobalt-catalyzed cycloadditions that generate metallacyclobutene intermediates can be trapped with electrophiles like ethyl 2-(bromomethyl)acrylate, leading to highly functionalized diene products. acs.org The development of new transition metal catalytic systems, potentially involving palladium, copper, or rhodium, could unveil novel reaction pathways such as cross-coupling, carbonylation, and cycloaddition reactions, further expanding the synthetic utility of this versatile building block.
Exploration of New Domino and Cascade Reactions
The dual functionality of this compound makes it an ideal substrate for domino and cascade reactions, where multiple bonds are formed in a single operation. This strategy significantly enhances synthetic efficiency by reducing the number of steps, purification processes, and waste generation.
A groundbreaking example is the phosphine-catalyzed domino hexamerization of 2-(bromomethyl)acrylates. In this remarkable transformation, six molecules of the acrylate assemble under mild conditions to form a complex polyalkenyl adduct containing two cyclohexenyl rings. acs.orgnih.gov This process involves the formation of seven new carbon-carbon bonds and four stereocenters with high regio- and stereoselectivity. acs.orgnih.gov The reaction is initiated by the addition of a phosphine catalyst, leading to a sequence of dimerization and Diels-Alder cycloadditions. acs.orgnih.gov
| Ester Group (R in 2-(bromomethyl)acrylate) | Product Yield (%) | Reference |
|---|---|---|
| Methyl | 63 | acs.org |
| Ethyl | Variable (dependent on steric hindrance) | acs.org |
| Benzyl | Variable (dependent on steric hindrance) | acs.org |
| n-Butyl | Variable (dependent on steric hindrance) | acs.org |
| tert-Butyl | Variable (dependent on steric hindrance) | acs.org |
Future research in this area will likely focus on discovering new domino sequences by pairing this compound with different reaction partners and catalytic systems. This could include [3+2], [4+3], or [3+3] cycloadditions to construct various heterocyclic and carbocyclic ring systems. nih.gov For example, phosphine-catalyzed annulations with N-unprotected indoles have been developed to synthesize complex pyrroloquinoline derivatives. acs.org The exploration of cascade reactions that incorporate both the electrophilic bromide and the Michael acceptor functionalities in a programmed sequence will continue to be a fertile ground for synthetic innovation.
Applications in Complex Molecule Synthesis
The synthetic utility of this compound extends to the synthesis of complex and biologically relevant molecules, including heterocyclic compounds and functionalized polymers.
Heterocycle Synthesis: The reagent has been successfully employed in the synthesis of functionalized pyrrolidones, which are common scaffolds in medicinal chemistry. researchgate.net Its reaction with glycine derivatives can be envisioned as a pathway to these important nitrogen-containing heterocycles. researchgate.net Furthermore, its role as a precursor to Morita-Baylis-Hillman (MBH) adducts allows for its indirect application in the synthesis of more complex heterocyclic systems like azasugars and homoazasugars through olefin metathesis strategies. researchgate.net
Carbocycle Synthesis: As demonstrated by the phosphine-catalyzed hexamerization, this compound is a potent tool for constructing intricate carbocyclic frameworks. acs.org The ability to form multiple C-C bonds and stereocenters in a single step makes it an attractive starting material for the total synthesis of natural products containing cyclohexene or related motifs. The cobalt-catalyzed cyclization to form cyclopentene structures, which can be further functionalized, also highlights its utility in building carbocyclic systems. acs.org
Polymer Chemistry: In materials science, this compound serves as an efficient chain-transfer agent in radical polymerizations. cmu.eduacs.org This allows for the synthesis of α-bromo-functionalized macromonomers of polymers like poly(methyl methacrylate) (PMMA). cmu.eduacs.org These macromonomers can be subsequently used in copolymerization reactions to create graft copolymers, such as poly(styrene-graft-MMA), with tailored properties. cmu.edu It also functions as an addition-fragmentation agent in living radical polymerizations, enabling the quantitative transformation of the polymer end-group functionality. cmu.edu
Bio-relevant Applications and Derivatives
While direct biological applications of this compound are not extensively documented due to its reactive nature, its derivatives are of significant interest in biomedical research.
The synthesis of novel heterocyclic compounds, such as pyrrolidones and azasugars, using this acrylate as a key building block points toward its potential in drug discovery. researchgate.net Many natural products and pharmaceuticals contain these structural motifs. mdpi.comresearchgate.net The development of new synthetic routes to these scaffolds can facilitate the generation of libraries of compounds for biological screening.
In the field of biomaterials, the ability to create functionalized polymers and graft copolymers opens up possibilities for designing advanced biomedical materials. cmu.edugatech.edu For instance, polymers with specific end-group functionalities can be used for bioconjugation, attaching proteins, peptides, or drugs to create targeted delivery systems or biocompatible coatings for medical devices. The synthesis of biodegradable polymers with tunable mechanical properties, from rubbery to glasslike, based on acrylate compounds demonstrates the potential for creating materials that mimic biological tissues for medical applications. gatech.edu
Sustainable Synthesis and Green Chemistry Approaches
Future research will increasingly emphasize the development of sustainable and environmentally benign methods for the synthesis and application of this compound. This aligns with the core principles of green chemistry, which focus on atom economy, waste reduction, and the use of safer reagents and solvents.
Synthesis of this compound: Current synthetic routes often involve the bromination of methyl 2-(hydroxymethyl)acrylate using reagents like phosphorus tribromide or N-bromosuccinimide. chemicalbook.com While effective, these methods can generate significant waste. An alternative approach involves the dehydrobromination of a dibromo ester precursor using a base like triethylamine. orgsyn.org
| Starting Material | Reagent(s) | Key Features | Reference |
|---|---|---|---|
| Methyl 2-(hydroxymethyl)acrylate | Phosphorus tribromide | Direct conversion of alcohol to bromide. | chemicalbook.com |
| Methyl 3-hydroxy-2-methylidenepropanoate | N-Bromosuccinimide, Dimethyl sulfide | Uses a common brominating agent. | chemicalbook.com |
| Methyl β,β'-dibromoisobutyrate | Triethylamine | Elimination reaction to form the double bond. | orgsyn.org |
Future efforts in green synthesis could focus on developing catalytic bromination methods that avoid stoichiometric and hazardous reagents. The use of greener solvents, or even solvent-free conditions, would also represent a significant advance. rsc.org
Green Applications: The use of this compound in domino reactions is inherently a green chemistry approach, as it maximizes complexity in a single step, thereby improving atom and step economy. e-bookshelf.de The development of catalyst-free synthetic methods for acrylate precursors, for example, using reversible CO₂ capture with an organic superbase, showcases a move toward more sustainable industrial processes. rsc.org Applying these principles to the reactions of this compound, such as developing recyclable catalysts or moving to aqueous reaction media where possible, will be a key direction for future research.
Q & A
Q. What are the standard analytical methods for quantifying residual methyl 2-(bromomethyl)acrylate in polymer matrices?
-
Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. A validated approach involves preparing a Standard solution of the monomer at a known concentration (e.g., 1 mg/mL) and comparing peak responses (e.g., retention time and area) between the Test solution (polymer matrix extract) and Standard solution. Quantification follows the formula:
where = Standard solution concentration, = Test solution peak response, and = Standard solution peak response. This method ensures detection limits ≤0.1% .
-
Critical Considerations : Ensure column compatibility (e.g., C18 reverse-phase) and solvent systems that resolve the monomer from polymer degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
